
1-(But-3-en-1-yn-1-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yn-1-yl)-4-methylbenzene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene typically involves the coupling of a but-3-en-1-yne moiety with a 4-methylbenzene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yn-1-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The alkyne and alkene groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. Additionally, the benzene ring can undergo aromatic substitution reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(But-3-en-1-yn-1-yl)-2,4,6-trimethylnaphthalene: Contains a similar but-3-en-1-yn-1-yl group attached to a naphthalene ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a but-1-en-3-yn-1-yl group attached to an indole ring.
Uniqueness
1-(But-3-en-1-yn-1-yl)-4-methylbenzene is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both alkyne and alkene groups, along with the benzene ring, allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
30011-66-6 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-but-3-en-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C11H10/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1H2,2H3 |
Clave InChI |
XDRXVMNSUKPDSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)
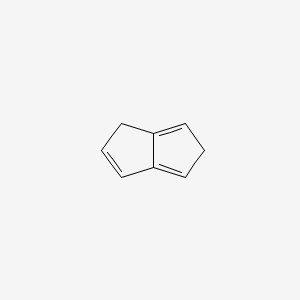

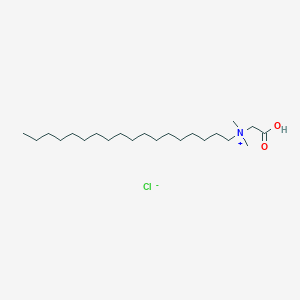
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
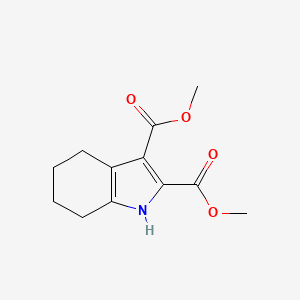

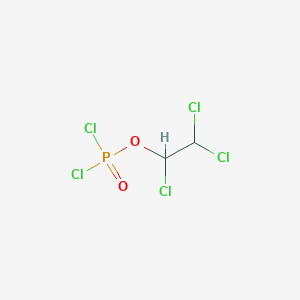
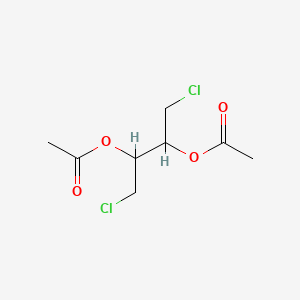
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
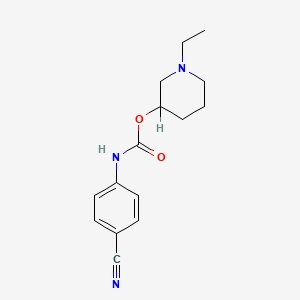
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
